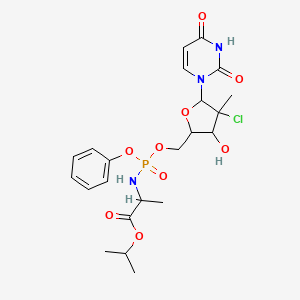

Chloro Sofosbuvir

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

propan-2-yl 2-[[[4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPFZQKYPOWCSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Mechanism of Action of a Key Sofosbuvir Chlorinated Intermediate

Audience: Researchers, scientists, and drug development professionals.

Abstract: Sofosbuvir is a cornerstone in the treatment of Hepatitis C Virus (HCV) infection. Its synthesis is a complex process that involves the stereoselective construction of a phosphoramidate prodrug. A critical step in many synthetic routes is the coupling of a protected nucleoside with a chiral phosphoramidate moiety, which is often introduced via a chlorinated intermediate. This guide provides a detailed technical overview of the synthesis of a key chlorinated intermediate, referred to herein as "Chloro Sofosbuvir," and the subsequent mechanism of action of the final drug, Sofosbuvir.

Synthesis of "this compound" Intermediate and Sofosbuvir

The term "this compound" is used here to describe a key intermediate in the synthesis of Sofosbuvir, specifically the phosphorochloridate reagent, (2S)-Isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate. This activated species is crucial for the diastereoselective formation of the phosphoramidate linkage in Sofosbuvir.

The overall synthesis can be conceptually divided into the preparation of the protected fluorinated nucleoside and the chiral phosphoramidate side chain, followed by their coupling and deprotection.

Synthetic Pathway Overview

The synthesis of Sofosbuvir is a multi-step process. A representative pathway focusing on the formation of the phosphoramidate bond using a chlorinated intermediate is depicted below.

Caption: Synthetic workflow for Sofosbuvir highlighting the key chlorinated intermediate.

Quantitative Data for Synthesis

The following table summarizes representative yields for the key synthetic steps. Actual yields may vary depending on the specific conditions and scale of the reaction.

| Step | Starting Material | Product | Typical Yield (%) |

| Preparation of "this compound" Intermediate | L-Alanine Isopropyl Ester & Phenyl dichlorophosphate | (2S)-Isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate | ~85-95 |

| Coupling of Nucleoside and "this compound" | Protected Nucleoside & "this compound" | Protected Sofosbuvir Diastereomers | ~90-97 |

| Diastereomeric Separation and Deprotection | Protected Sofosbuvir Diastereomers | Sofosbuvir | ~40-50 (of desired diastereomer) |

Experimental Protocols

1.3.1. Synthesis of (2S)-Isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate ("this compound" Intermediate)

This protocol is a representative procedure for the synthesis of the key phosphorochloridate intermediate.

-

Materials: L-alanine isopropyl ester hydrochloride, phenyl dichlorophosphate, triethylamine, dichloromethane.

-

Procedure:

-

A solution of L-alanine isopropyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane is cooled to 0 °C under an inert atmosphere.

-

Triethylamine (2.2 eq) is added dropwise, and the mixture is stirred for 30 minutes.

-

A solution of phenyl dichlorophosphate (1.0 eq) in anhydrous dichloromethane is added dropwise at 0 °C.

-

The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

The reaction is monitored by TLC or HPLC for the disappearance of starting materials.

-

Upon completion, the reaction mixture is filtered to remove triethylamine hydrochloride.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the title compound as a mixture of diastereomers.

-

1.3.2. Coupling of Protected Nucleoside with "this compound" Intermediate

This protocol describes the crucial coupling step to form the phosphoramidate bond.

-

Materials: Protected 2'-Deoxy-2'-fluoro-2'-C-methyluridine, (2S)-Isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate, N-methylimidazole (NMI) or a Grignard reagent (e.g., t-butylmagnesium chloride), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

The protected nucleoside (1.0 eq) is dissolved in anhydrous THF under an inert atmosphere and cooled to -20 °C.

-

A solution of t-butylmagnesium chloride in THF (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes.

-

A solution of the "this compound" intermediate (1.2 eq) in anhydrous THF is added dropwise at -20 °C.

-

The reaction mixture is stirred at -20 °C for 2-4 hours and then allowed to warm to room temperature.

-

The reaction is monitored by HPLC.

-

Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting diastereomeric mixture of protected Sofosbuvir is then subjected to separation (e.g., by chiral chromatography) and deprotection steps to yield the final product.

-

Mechanism of Action of Sofosbuvir

Sofosbuvir is a prodrug that, once inside a hepatocyte, is metabolized to its pharmacologically active form, 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate (GS-461203). This active metabolite acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.

Metabolic Activation Pathway

The intracellular activation of Sofosbuvir involves a series of enzymatic steps.

In Vitro Antiviral Activity of Chloro Sofosbuvir: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Chloro Sofosbuvir" is not a widely recognized or standard nomenclature in publicly available scientific literature. It is possible that this refers to a novel, experimental derivative of Sofosbuvir that is not yet extensively documented. The following information is based on the available research on Sofosbuvir and its potential chlorinated derivatives. All data and protocols should be considered illustrative and may not directly apply to a specific, proprietary compound named "this compound" without further verification.

Introduction

Sofosbuvir is a cornerstone of modern antiviral therapy, particularly for the treatment of Hepatitis C virus (HCV) infection. As a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, it acts as a chain terminator, effectively halting viral replication. The exploration of Sofosbuvir derivatives, including potential chlorinated analogs ("this compound"), is a logical step in the pursuit of compounds with improved potency, broader antiviral spectrum, or enhanced pharmacokinetic properties. This document provides a technical guide to the potential in vitro antiviral activity of such a compound, drawing parallels from the extensive research on Sofosbuvir.

Putative Mechanism of Action

It is hypothesized that a "this compound" compound would share a similar mechanism of action with its parent drug, Sofosbuvir. The molecule would likely be a prodrug that, upon entering the host cell, is metabolized to its active triphosphate form. This active metabolite then competes with endogenous nucleotides for incorporation into the nascent viral RNA strand by the viral polymerase. Incorporation of the drug results in premature termination of RNA synthesis, thereby inhibiting viral replication.

Caption: Proposed mechanism of action for this compound.

Quantitative Data on Antiviral Activity

The following table summarizes hypothetical in vitro antiviral activity data for "this compound" against various viruses, based on potential outcomes of antiviral assays. The values presented are for illustrative purposes and would need to be determined experimentally.

| Compound | Virus | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound | HCV (Genotype 1b) | Huh-7 | Value | Value | Value |

| This compound | HCV (Genotype 2a) | Huh-7 | Value | Value | Value |

| This compound | Zika Virus | Vero | Value | Value | Value |

| This compound | Dengue Virus | BHK-21 | Value | Value | Value |

| Sofosbuvir (Control) | HCV (Genotype 1b) | Huh-7 | Value | Value | Value |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral activity. Below are standard protocols that could be adapted for the evaluation of "this compound".

Cell Lines and Virus Strains

-

HCV: Huh-7 human hepatoma cells are commonly used for the propagation of HCV replicons. Genotype-specific replicons (e.g., 1b, 2a) are utilized to assess the breadth of activity.

-

Zika/Dengue Virus: Vero (African green monkey kidney) or BHK-21 (baby hamster kidney) cells are standard for the propagation and titration of these flaviviruses.

In Vitro Antiviral Assay (HCV Replicon System)

This assay quantifies the ability of a compound to inhibit viral RNA replication.

Caption: Workflow for HCV replicon-based antiviral assay.

-

Cell Plating: Seed Huh-7 cells harboring an HCV replicon (e.g., expressing a luciferase reporter) in 96-well plates.

-

Compound Addition: The following day, add serial dilutions of "this compound" to the wells. Include appropriate controls (e.g., Sofosbuvir as a positive control, DMSO as a vehicle control).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

-

Quantification: Measure the level of HCV replicon RNA using quantitative real-time PCR (qRT-PCR) or, if using a reporter replicon, measure the reporter signal (e.g., luciferase activity).

-

Data Analysis: Calculate the EC50 value, the concentration of the compound that inhibits viral replication by 50%, using a dose-response curve fitting model.

Cytotoxicity Assay

This assay is performed in parallel to the antiviral assay to determine the compound's toxicity to the host cells.

Caption: General workflow for a cell viability assay.

-

Cell Plating: Seed the same cell line used in the antiviral assay in 96-well plates at the same density.

-

Compound Addition: Add serial dilutions of "this compound".

-

Incubation: Incubate for the same duration as the antiviral assay (e.g., 72 hours).

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS reagent) and measure the signal according to the manufacturer's instructions.

-

Data Analysis: Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50%.

Conclusion

While "this compound" remains a hypothetical compound in the public domain, the established methodologies for evaluating nucleotide analog inhibitors like Sofosbuvir provide a clear roadmap for its potential in vitro characterization. The key assessments would involve determining its potency against a range of relevant viruses, understanding its cytotoxicity profile to calculate a selectivity index, and confirming its mechanism of action. Any data generated would be critical for the progression of such a compound through the drug development pipeline. Researchers are encouraged to adapt and validate these standard protocols for their specific experimental needs.

The "Chloro Sofosbuvir" Prodrug Strategy: A Technical Guide to the Synthesis and Activation of a Landmark HCV Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C Virus (HCV) infection, with Sofosbuvir being a cornerstone of modern therapy. While the term "Chloro Sofosbuvir" does not refer to a specific clinical compound, it aptly underscores the critical role of chlorinated intermediates in the chemical synthesis of Sofosbuvir. This technical guide provides an in-depth exploration of the phosphoramidate prodrug strategy of Sofosbuvir, with a particular focus on the synthetic pathways involving these key chloro-derivatives. We will delve into the mechanism of action, detailed experimental protocols for its synthesis, quantitative data on its efficacy and pharmacokinetics, and visual representations of its activation and synthetic workflows.

The Phosphoramidate Prodrug Strategy of Sofosbuvir

Sofosbuvir is a prodrug of a uridine nucleotide analog that potently inhibits the HCV NS5B RNA-dependent RNA polymerase. The prodrug design is a sophisticated strategy to deliver the pharmacologically active triphosphate form into hepatocytes, the primary site of HCV replication. The parent nucleoside monophosphate is too polar to readily cross cell membranes. The phosphoramidate moiety masks the negative charges of the phosphate group, enhancing cell permeability and facilitating targeted delivery to the liver.

Once inside the hepatocyte, Sofosbuvir undergoes a series of enzymatic and chemical transformations to unmask the active triphosphate, GS-461203. This active metabolite then acts as a chain terminator during HCV RNA replication.

Quantitative Data

Clinical Efficacy of Sofosbuvir-Containing Regimens

The efficacy of Sofosbuvir is typically measured by the Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 or 24 weeks after the completion of therapy. The following table summarizes SVR rates from key clinical trials across different HCV genotypes and patient populations.

| Clinical Trial | HCV Genotype(s) | Treatment Regimen | Treatment Duration | SVR12 Rate | Patient Population |

| NEUTRINO | 1, 4, 5, 6 | Sofosbuvir + Peginterferon alfa + Ribavirin | 12 weeks | 90% | Treatment-naïve |

| FISSION | 2, 3 | Sofosbuvir + Ribavirin | 12 weeks | 67% | Treatment-naïve |

| POSITRON | 2, 3 | Sofosbuvir + Ribavirin | 12 weeks | 78% | Interferon-ineligible/intolerant |

| FUSION | 2, 3 | Sofosbuvir + Ribavirin | 12 or 16 weeks | 73% | Treatment-experienced |

| VALENCE | 3 | Sofosbuvir + Ribavirin | 24 weeks | 84% | Treatment-naïve or experienced |

| ASTRAL-1 | 1, 2, 4, 5, 6 | Sofosbuvir/Velpatasvir | 12 weeks | 99% | Treatment-naïve or experienced |

| ASTRAL-2 | 2 | Sofosbuvir/Velpatasvir | 12 weeks | 99% | Treatment-naïve or experienced |

| ASTRAL-3 | 3 | Sofosbuvir/Velpatasvir | 12 weeks | 95% | Treatment-naïve or experienced |

Pharmacokinetic Properties of Sofosbuvir and its Major Metabolite

Sofosbuvir is rapidly absorbed and metabolized. The primary circulating metabolite is the inactive nucleoside GS-331007.

| Parameter | Sofosbuvir (400 mg single dose) | GS-331007 (inactive metabolite) |

| Tmax (h) | 0.5 - 2 | 2 - 4 |

| Cmax (ng/mL) | 567 | 678 |

| AUC (ng·h/mL) | 1010 | 7200 |

| Plasma Half-life (h) | 0.4 | 27 |

| Protein Binding | 61-65% | Minimal |

| Primary Route of Elimination | Metabolism | Renal (80%) |

Experimental Protocols

The synthesis of Sofosbuvir is a multi-step process that involves the preparation of a key chlorinated ribofuranose intermediate and a chiral phosphoramidate moiety, followed by their coupling. The following protocols are based on procedures described in the patent literature and may require optimization for specific laboratory conditions.

Synthesis of (2R)-2-deoxy-2-fluoro-2-methyl-α/β-D-erythro-pentofuranosyl chloride-3,5-dibenzoate

This key intermediate is prepared from a protected lactone. The final step involves a chlorination reaction.

-

Materials: (2R,3R,4R)-3-(benzoyloxy)-4-fluoro-5-hydroxy-4-methyltetrahydrofuran-2-yl]methyl benzoate, sulfuryl chloride (SO2Cl2), dichloromethane (DCM).

-

Procedure:

-

Dissolve the starting lactol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sulfuryl chloride (approximately 1.1 to 1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude chlorinated product, which is often used in the next step without further purification.

-

Preparation of (S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate

This chiral phosphoramidate reagent is crucial for introducing the prodrug moiety with the correct stereochemistry at the phosphorus center.

-

Materials: Phenyl dichlorophosphate, L-alanine isopropyl ester hydrochloride, triethylamine (TEA), anhydrous diethyl ether or DCM.

-

Procedure:

-

Suspend L-alanine isopropyl ester hydrochloride in anhydrous DCM or diethyl ether.

-

Cool the suspension to 0 °C and add TEA (approximately 2.2 equivalents) dropwise.

-

In a separate flask, dissolve phenyl dichlorophosphate (1 equivalent) in the same anhydrous solvent and cool to 0 °C.

-

Slowly add the L-alanine isopropyl ester free base solution to the phenyl dichlorophosphate solution at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature overnight.

-

Monitor the reaction by TLC or 31P NMR.

-

Filter the reaction mixture to remove triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which may be purified by flash chromatography on silica gel.

-

Coupling of the Chlorinated Ribose and the Phosphoramidate

This is the final key step to assemble the Sofosbuvir molecule.

-

Materials: (2'R)-N-benzoyl-2'-deoxy-2'-fluoro-2'-methylcytidine, (S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate, tert-butylmagnesium chloride or other suitable base, anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the protected nucleoside, (2'R)-N-benzoyl-2'-deoxy-2'-fluoro-2'-methylcytidine, in anhydrous THF under an inert atmosphere.

-

Cool the solution to -20 °C to 0 °C.

-

Slowly add a solution of tert-butylmagnesium chloride in THF (approximately 1.1 equivalents) to form the magnesium alkoxide.

-

In a separate flask, dissolve the phosphoramidate reagent in anhydrous THF.

-

Slowly add the phosphoramidate solution to the nucleoside alkoxide solution at low temperature.

-

Allow the reaction to proceed for several hours, monitoring by TLC or LC-MS.

-

Quench the reaction with a saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then subjected to deprotection of the benzoyl groups, typically using methanolic ammonia, followed by purification by column chromatography to yield Sofosbuvir.

-

Visualizations

Metabolic Activation Pathway of Sofosbuvir

Caption: Intracellular activation of the Sofosbuvir prodrug.

Synthetic Workflow Highlighting Chlorinated Intermediates

Caption: Key steps in the synthesis of Sofosbuvir.

A Comprehensive Structural and Mechanistic Analysis of Sofosbuvir and its Chloro-Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural characteristics, mechanism of action, and analytical methodologies for the direct-acting antiviral agent Sofosbuvir and its chloro-derivative. The document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, virology, and pharmaceutical development.

Introduction to Sofosbuvir

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2][3] Marketed under the brand name Sovaldi, it is a nucleotide analog that acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][4] A key feature of Sofosbuvir is its formulation as a phosphoramidate prodrug, a strategy designed to enhance its bioavailability and facilitate its transport into hepatocytes, the primary site of HCV replication.[5] This prodrug design circumvents the rate-limiting step of initial phosphorylation that often hinders the efficacy of nucleoside analogs.[5]

The chemical structure of Sofosbuvir is (S)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.[6] It is administered as a single diastereomer, which is crucial for its therapeutic efficacy.

Structural Analysis of "Chloro Sofosbuvir"

While not a commercially available drug, a chloro-derivative of Sofosbuvir, referred to as "Sofosbuvir Chloro Analog" or "this compound," is recognized as a chemical entity with the CAS number 1496552-51-2.[1][7][8][9] Its chemical formula is C22H29ClN3O9P, and it has a molecular weight of approximately 545.91 g/mol .[1][8]

The systematic name for this derivative is (S)-isopropyl 2-(((S)-(((2R,3R,4R,5R)-4-chloro-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.[7][9] The key structural difference from Sofosbuvir is the substitution of the fluorine atom at the 2'-position of the ribose sugar with a chlorine atom.

Table 1: Comparison of Physicochemical Properties

| Property | Sofosbuvir | This compound |

| CAS Number | 1190307-88-0 | 1496552-51-2[1][7][8][9] |

| Molecular Formula | C22H29FN3O9P[8] | C22H29ClN3O9P[1][8][9] |

| Molecular Weight | 529.45 g/mol [8] | 545.91 g/mol [1][8] |

| Key Substitution | 2'-fluoro | 2'-chloro |

The introduction of a chloro group in place of a fluoro group is expected to have several structural and electronic consequences:

-

Atomic Radius and Bond Length: Chlorine has a larger atomic radius than fluorine, which will result in a longer C-Cl bond compared to the C-F bond at the 2'-position. This may influence the conformation of the ribose ring.

-

Electronegativity: While both are halogens, fluorine is more electronegative than chlorine. This difference will alter the electron density distribution around the ribose moiety, which could, in turn, affect the stability of the molecule and its interactions with the target enzyme.

-

Lipophilicity: The chloro-substituent may slightly increase the lipophilicity of the molecule compared to the fluoro-substituent, potentially impacting its membrane permeability and pharmacokinetic profile.

Mechanism of Action and Signaling Pathway

Sofosbuvir is a prodrug that is intracellularly metabolized to its active triphosphate form, GS-461203.[1][4][10] This active metabolite mimics the natural uridine nucleotide and acts as a chain terminator when incorporated into the nascent HCV RNA strand by the NS5B polymerase.[4][10] The 2'-fluoro-2'-methyl substitution on the ribose sugar sterically hinders the addition of the subsequent nucleotide, thus halting viral replication.

The metabolic activation of Sofosbuvir is a multi-step process:

-

Ester Hydrolysis: The carboxyl ester group is hydrolyzed by human cathepsin A (CatA) or carboxylesterase 1 (CES1).[4][5]

-

Phosphoramidate Cleavage: The phosphoramidate bond is cleaved by histidine triad nucleotide-binding protein 1 (HINT1).[4][5]

-

Phosphorylation: The resulting monophosphate is then phosphorylated by cellular kinases to the active triphosphate form.[5]

For "this compound," the general mechanism of action is presumed to be similar. However, the change in the halogen at the 2'-position could influence the efficiency of incorporation by the NS5B polymerase or the stability of the terminated RNA chain.

Caption: Intracellular activation pathway of Sofosbuvir.

Experimental Protocols for Structural and Quantitative Analysis

The following protocols are standard methodologies for the analysis of Sofosbuvir and can be adapted for its chloro-derivative.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for the structural elucidation and purity determination of Sofosbuvir and its derivatives.

-

Objective: To confirm the chemical structure and determine the purity of the compound.

-

Instrumentation: 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

¹H-NMR: Acquire proton NMR spectra to observe the chemical shifts and coupling constants of the hydrogen atoms. This can confirm the presence of the ribose, uracil, phosphoramidate, and isopropyl ester moieties.

-

¹³C-NMR: Acquire carbon NMR spectra to identify all carbon environments in the molecule.

-

¹⁹F-NMR: For Sofosbuvir, ¹⁹F-NMR is used to observe the signal from the fluorine atom. For the chloro-derivative, this would be absent.

-

³¹P-NMR: Acquire phosphorus NMR spectra to analyze the environment of the phosphorus atom in the phosphoramidate group.

-

Quantitative NMR (qNMR): To determine the purity, a certified internal standard is added to the sample. The purity is calculated by comparing the integral of a specific signal from the analyte with that of the internal standard.

4.2. Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Objective: To confirm the molecular weight and obtain structural information from fragmentation.

-

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Technique: Electrospray ionization (ESI) is commonly used for molecules like Sofosbuvir.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For "this compound," the presence of chlorine would be indicated by a characteristic isotopic pattern (³⁵Cl and ³⁷Cl). Fragmentation analysis (MS/MS) can be used to further confirm the structure.

4.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity and quantifying the amount of Sofosbuvir in a sample.

-

Objective: To determine the purity and concentration of the compound.

-

Instrumentation: HPLC system with a UV detector.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol) is commonly employed.

-

Detection: UV detection at a wavelength where the uracil chromophore absorbs (around 260 nm).

-

Quantification: A calibration curve is generated using standards of known concentrations. The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.

References

- 1. Sofosbuvir impurity 2 | 1496552-51-2 | IS153417 [biosynth.com]

- 2. Hepatitis C - Wikipedia [en.wikipedia.org]

- 3. Sofosbuvir Therapy and IFNL4 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2016016327A1 - Sofosbuvir in crystalline form and process for its preparation - Google Patents [patents.google.com]

- 6. سوفوسبوفير - ويكيبيديا [ar.wikipedia.org]

- 7. Sofosbuvir IMpurity B | 1496552-51-2 [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. chemscene.com [chemscene.com]

Exploring the resistance profile of "Chloro Sofosbuvir" in viral replicons

Whitepaper: An In-depth Technical Guide

Topic: Exploring the Resistance Profile of "Chloro Sofosbuvir" in Viral Replicons

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "this compound" is a hypothetical derivative of the approved Hepatitis C virus (HCV) drug, Sofosbuvir. This document extrapolates the potential resistance profile and mechanism of action of this compound based on the extensive, publicly available data for Sofosbuvir. All experimental data and resistance pathways described are characteristic of the parent compound, Sofosbuvir.

Executive Summary

This compound, a conceptual nucleotide analog prodrug, is projected to target the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, mirroring the mechanism of its parent compound, Sofosbuvir.[1][2] This guide details its theoretical mechanism of action, metabolic activation pathway, and primary routes to viral resistance as studied in HCV replicon systems. The principal resistance-associated substitution (RAS) for Sofosbuvir is the S282T mutation in the NS5B polymerase active site.[3][4] This mutation confers a reduced susceptibility to the drug but often comes at the cost of reduced viral fitness. Sofosbuvir is recognized for its high barrier to resistance.[5][6] This document provides comprehensive experimental protocols for evaluating antiviral efficacy and selecting for resistance in vitro, alongside quantitative data summarizing the impact of key mutations.

Mechanism of Action

This compound, as a prodrug, is designed to passively enter the host cell.[7] Intracellularly, it undergoes metabolic activation to its pharmacologically active triphosphate form, this compound Triphosphate (CSFV-TP). This process involves hydrolysis of the carboxyl ester by cellular esterases, followed by the removal of the phosphoramidate moiety and subsequent phosphorylation by host cell kinases.

The active CSFV-TP acts as a competitive inhibitor of the natural uridine triphosphate (UTP) substrate for the HCV NS5B polymerase. Upon incorporation into the nascent viral RNA strand, it functions as a chain terminator.[1][2] The presence of specific modifications on the ribose sugar (a 2'-fluoro and 2'-C-methyl group, as in the parent compound) sterically hinders the addition of the next incoming nucleotide, thereby halting viral RNA elongation.[1]

Caption: Intracellular activation and mechanism of action of this compound.

Resistance Profile and Key Mutations

The development of resistance to Sofosbuvir is characterized by a high genetic barrier, meaning multiple mutations are often required, or the primary mutation significantly impairs viral replication.[5][6] The same profile is anticipated for this compound.

Primary Resistance-Associated Substitution: S282T

The most well-characterized resistance mutation for Sofosbuvir is a serine-to-threonine substitution at position 282 in the NS5B polymerase (S282T).[3][4] This residue is located in the enzyme's active site. The S282T mutation confers reduced susceptibility to the active triphosphate form of the drug. However, this mutation also severely impairs the polymerase's ability to replicate viral RNA, leading to a significant reduction in viral fitness. In clinical settings, the S282T variant is rarely detected in patients and typically does not persist.

Other Identified Substitutions

While S282T is the primary mutation identified through in vitro selection, other substitutions have been observed in patients who have failed therapy. These include L159F and V321A.[6] These mutations may act in concert to compensate for the fitness loss of S282T or contribute to low-level resistance. For instance, studies have shown that the combination of K74R and S282T can confer substantial resistance while retaining replication capacity.[3]

Quantitative Data Presentation

The following table summarizes the in vitro antiviral activity of Sofosbuvir against wild-type (WT) and mutant HCV replicons. The data is presented as EC50, the concentration of the drug that inhibits 50% of replicon replication. It is hypothesized that this compound would exhibit a similar profile.

| HCV Genotype | NS5B Mutation | Sofosbuvir EC₅₀ (nM) | Fold Change in Resistance (Mutant/WT) |

| 1b | Wild-Type | 45 | - |

| 1b | S282T | 540 | 12.0 |

| 1b | L159F | 90 | 2.0 |

| 1b | V321A | 135 | 3.0 |

| 2a | Wild-Type | 15 | - |

| 2a | S282T | 225 | 15.0 |

Data compiled from publicly available studies on Sofosbuvir.

Experimental Protocols & Workflow

The following sections detail the standard methodologies used to assess the resistance profile of antiviral agents like Sofosbuvir in HCV replicon systems.

Caption: Workflow for HCV replicon-based antiviral resistance studies.

Generation of Stable HCV Replicon Cell Lines

-

Cell Culture: Maintain human hepatoma cells (e.g., Huh-7) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

RNA Transcription: Linearize the HCV replicon plasmid DNA (containing a neomycin phosphotransferase selectable marker) and use an in vitro transcription kit to generate HCV replicon RNA.

-

Electroporation: Harvest logarithmically growing Huh-7 cells. Wash and resuspend the cells in ice-cold PBS. Mix the cell suspension with the in vitro transcribed HCV replicon RNA and transfer to an electroporation cuvette. Deliver a single electrical pulse.

-

Selection: Immediately transfer the electroporated cells to fresh culture medium. After 24 hours, replace the medium with selection medium containing G418 (e.g., 500 µg/mL).

-

Colony Isolation: Maintain the cells under G418 selection for 2-3 weeks, replacing the medium every 3-4 days. Isolate G418-resistant colonies and expand them to establish stable HCV replicon cell lines.

In Vitro Antiviral Susceptibility Assay (EC₅₀ Determination)

-

Cell Plating: Seed the stable HCV replicon cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Drug Dilution: Prepare a serial dilution of this compound in the culture medium. The final concentrations should span a range expected to cover 0-100% inhibition.

-

Treatment: Remove the medium from the plated cells and add the medium containing the various drug concentrations. Include "no drug" (vehicle control) and "no cells" (background control) wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a CO₂ incubator.

-

Quantification: If the replicon contains a reporter gene (e.g., luciferase), lyse the cells and measure the reporter activity according to the manufacturer's protocol.

-

Data Analysis: Calculate the percent inhibition of replicon replication for each drug concentration relative to the vehicle control. Plot the percent inhibition against the drug concentration and use a non-linear regression model to determine the EC₅₀ value.

Selection of Resistant Replicon Colonies

-

Initial Culture: Plate stable HCV replicon cells in a culture dish and treat them with this compound at a concentration equivalent to its EC₅₀.

-

Dose Escalation: Culture the cells continuously in the presence of the drug. As the cells begin to recover and grow, gradually increase the concentration of this compound in a stepwise manner over several weeks to months.

-

Colony Isolation: Once cells are capable of robust growth at a high concentration of the drug (e.g., >10x EC₅₀), isolate individual resistant colonies.

-

Characterization: Expand the isolated colonies and perform EC₅₀ assays to confirm their reduced susceptibility to the drug.

-

Genotypic Analysis: Extract total RNA from the resistant cell lines. Use reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS5B coding region. Sequence the PCR products to identify mutations responsible for the resistance phenotype.

References

- 1. Sofosbuvir - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sofosbuvir - Wikipedija, prosta enciklopedija [sl.wikipedia.org]

- 6. Clinical evidence and bioinformatics characterization of potential hepatitis C virus resistance pathways for sofosbuvir | Scilit [scilit.com]

- 7. سوفوسبوفير - ويكيبيديا [ar.wikipedia.org]

A Technical Guide to the Investigation of Chloro Sofosbuvir for Broad-Spectrum Antiviral Research

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The emergence of novel and re-emerging viral threats necessitates the development of broad-spectrum antiviral agents.[1] Sofosbuvir, a cornerstone in the treatment of Hepatitis C, presents a promising scaffold for such research due to its mechanism of action targeting the highly conserved viral RNA-dependent RNA polymerase (RdRp).[2][3] This document provides a technical framework for the investigation of "Chloro Sofosbuvir," a halogenated derivative of Sofosbuvir.[4] While public data on the specific antiviral activity of this compound is limited, this guide extrapolates from the known properties of the parent compound and established antiviral research methodologies to propose a comprehensive research and development pathway. It covers the core mechanism of action, hypothetical evaluation workflows, detailed experimental protocols, and data interpretation frameworks essential for assessing its potential as a broad-spectrum antiviral agent.

Core Compound Analysis: Sofosbuvir

Sofosbuvir (marketed as Sovaldi) is a direct-acting antiviral medication used to treat chronic Hepatitis C virus (HCV) infection.[5][6] Its success lies in its high potency, pangenotypic activity against HCV, high barrier to resistance, and favorable safety profile.[3][7] These characteristics make its structural analogs, such as this compound, intriguing candidates for broader antiviral applications.

Mechanism of Action

Sofosbuvir is a phosphoramidate prodrug, meaning it is administered in an inactive form and must be metabolized intracellularly to exert its antiviral effect.[5][8] This multi-step activation culminates in the formation of the pharmacologically active uridine nucleotide analog triphosphate, GS-461203.[9][10]

The active metabolite mimics the natural uridine triphosphate substrate of the viral RdRp enzyme (NS5B for HCV).[11][12] Upon incorporation into the nascent viral RNA strand by the polymerase, it acts as a chain terminator, preventing further elongation and thus halting viral replication.[9][11] This targeting of a conserved viral enzyme is the primary rationale for exploring its broad-spectrum potential.[13][14]

Known & Investigational Antiviral Spectrum of Sofosbuvir

While approved for HCV, preclinical and in-silico studies have demonstrated Sofosbuvir's activity against a range of other RNA viruses, underscoring its broad-spectrum potential.[7][13]

| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Flaviviridae | Hepatitis C Virus (HCV) | Huh-7 | ~0.04-0.11 (genotype dependent) | >100 | >900 | [3] |

| Zika Virus (ZIKV) | Huh-7 | ~5.9 | >100 | >16.9 | [7] | |

| Yellow Fever Virus (YFV) | Huh-7 | ~3.8 | >100 | >26.3 | [7] | |

| Coronaviridae | SARS-CoV-2 | Calu-3 | ~6.2 - 9.5 | >100 | >10.5 | [14] |

| Vero | Inactive | >100 | - | [14] | ||

| Togaviridae | Chikungunya Virus (CHIKV) | Vero | ~18.8 | >100 | >5.3 | [7] |

Table 1: Summary of reported in vitro antiviral activity of Sofosbuvir. EC50 (Half-maximal effective concentration), CC50 (Half-maximal cytotoxic concentration), SI (Selectivity Index = CC50/EC50). Data is aggregated from multiple sources and experimental conditions may vary.

This compound: A Candidate for Broad-Spectrum Antiviral Research

This compound is a halogenated derivative of the parent compound, available commercially as a research chemical and identified as an impurity in Sofosbuvir synthesis.[4][15] Halogenation is a common strategy in medicinal chemistry to modulate a drug's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to its target.[4] The replacement of a functional group with a chlorine atom could potentially alter the activation efficiency or the interaction of the active metabolite with the RdRp of various viruses.

Proposed Research Workflow

A systematic evaluation is required to determine if this compound offers any advantages over the parent compound as a broad-spectrum antiviral. The following workflow outlines a logical progression from initial screening to mechanistic studies.

Key Experimental Protocols

The following protocols are foundational for the in vitro evaluation of novel antiviral compounds like this compound.

Protocol: Cell Viability (Cytotoxicity) Assay

This protocol determines the concentration of the compound that is toxic to the host cells, yielding the CC50 value.

-

Cell Seeding: Seed host cells (e.g., Vero, Huh-7, A549, Calu-3) in a 96-well plate at a density of 1-5 x 10⁴ cells/well and incubate overnight at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium, ranging from a high concentration (e.g., 500 µM) to a low concentration. Include a "cells only" (no compound) control and a "medium only" (no cells) blank.

-

Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (typically 48-72 hours) at 37°C, 5% CO₂.

-

Viability Assessment (MTT Method):

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the "cells only" control. The CC50 value is determined by plotting viability against the log of the compound concentration and fitting the data to a non-linear regression curve.

Protocol: Viral Yield Reduction Assay

This assay quantifies the reduction in infectious virus particles produced in the presence of the compound, yielding the EC50 value.

-

Cell Seeding: Seed host cells in a 24-well or 48-well plate and grow to 90-95% confluency.

-

Infection: Pre-treat cells with serial dilutions of this compound for 1-2 hours. Then, infect the cells with the virus of interest at a low multiplicity of infection (MOI) of 0.01-0.1. Include a "virus only" (no compound) control.

-

Incubation: Incubate the infected cells for 48-72 hours (or a duration appropriate for the virus replication cycle) at the optimal temperature for the virus.

-

Supernatant Collection: Harvest the cell culture supernatant at the end of the incubation period.

-

Virus Tittering (Plaque Assay or TCID50):

-

Perform serial dilutions of the collected supernatants.

-

Use these dilutions to infect fresh monolayers of host cells.

-

For a plaque assay, overlay the cells with a semi-solid medium (e.g., containing agarose) and incubate until plaques are visible. Stain with crystal violet to count plaques.

-

For a TCID50 assay, incubate the plates and later assess for cytopathic effect (CPE).

-

-

Data Analysis: Calculate the viral titer (PFU/mL or TCID50/mL) for each compound concentration. The EC50 is the concentration that reduces the viral titer by 50% compared to the "virus only" control.

Protocol: RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay confirms direct inhibition of the target enzyme.[14]

-

Reaction Setup: In a 96-well plate, combine a reaction buffer, a defined RNA template-primer, and varying concentrations of the active triphosphate form of this compound (which would need to be chemically synthesized).

-

Enzyme Addition: Add the purified, recombinant RdRp enzyme complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8) to initiate the reaction.[14]

-

Nucleotide Incorporation: Add a mix of nucleotides, including a labeled nucleotide (e.g., ³²P-UTP or a fluorescent analog).

-

Incubation: Incubate the reaction at the enzyme's optimal temperature (e.g., 30°C) for 1 hour.[14]

-

Termination & Detection: Stop the reaction and separate the unincorporated nucleotides from the newly synthesized RNA product (e.g., via filter binding or gel electrophoresis). Quantify the incorporated label.

-

Data Analysis: Determine the concentration of the triphosphate metabolite that inhibits 50% of the polymerase activity (IC50) by plotting enzyme activity against the log of the inhibitor concentration.

Data Presentation and Interpretation

Quantitative data from the assays should be compiled into a clear, comparative format to facilitate analysis.

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| This compound | Virus A | Cell Line X | Value | Value | CC50/EC50 |

| Virus B | Cell Line Y | Value | Value | CC50/EC50 | |

| Virus C | Cell Line Z | Value | Value | CC50/EC50 | |

| Sofosbuvir (Control) | Virus A | Cell Line X | Value | Value | CC50/EC50 |

| Virus B | Cell Line Y | Value | Value | CC50/EC50 | |

| Virus C | Cell Line Z | Value | Value | CC50/EC50 |

Table 2: Template for summarizing and comparing the in vitro antiviral activity of this compound against a panel of viruses relative to the parent compound, Sofosbuvir.

Interpretation:

-

EC50 (Potency): A lower EC50 value indicates higher antiviral potency.

-

CC50 (Toxicity): A higher CC50 value indicates lower cytotoxicity and a better safety profile.

-

Selectivity Index (SI = CC50/EC50): This is a critical parameter representing the therapeutic window of the compound. A higher SI (typically >10) is desirable, as it indicates that the compound is effective at concentrations far below those at which it becomes toxic to host cells.

Conclusion and Future Directions

The exploration of Sofosbuvir derivatives like this compound represents a rational, mechanism-based approach to the discovery of broad-spectrum antivirals. By targeting the conserved RdRp enzyme, such compounds hold the potential for activity against multiple viral families. The technical framework provided here outlines a robust pathway for the systematic evaluation of this compound, from initial in vitro screening to mechanistic confirmation. The key to this research will be rigorous, comparative analysis against the parent compound, Sofosbuvir, to determine if the chlorine modification confers any significant advantages in potency, spectrum of activity, or pharmacokinetic properties. Positive outcomes from these foundational studies would warrant progression to more complex cell culture models (e.g., primary human airway epithelial cells) and subsequent in vivo animal studies to establish efficacy and safety.

References

- 1. Broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. musechem.com [musechem.com]

- 5. Sofosbuvir - Wikipedia [en.wikipedia.org]

- 6. Sofosbuvir Sovaldi - Treatment - Hepatitis C Online [hepatitisc.uw.edu]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sofosbuvir, a New Nucleotide Analogue, for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]

- 12. droracle.ai [droracle.ai]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. In vitro antiviral activity of the anti-HCV drugs daclatasvir and sofosbuvir against SARS-CoV-2, the aetiological agent of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biochempartner.com [biochempartner.com]

Methodological & Application

Application Note: Stereoselective Synthesis of a Key Sofosbuvir Phosphoramidate Intermediate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sofosbuvir is a pangenotypic inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, representing a cornerstone of modern antiviral therapy.[1] A key structural feature of Sofosbuvir is the phosphoramidate prodrug moiety, which is critical for its intracellular delivery and conversion to the active triphosphate form. The synthesis of Sofosbuvir presents a significant challenge in controlling the stereochemistry at the phosphorus center. Marketed as a single (Sp)-isomer, its clinical efficacy is highly dependent on this specific configuration.[2] This document outlines a detailed laboratory protocol for the crucial diastereoselective coupling step to form the "Chloro Sofosbuvir" precursor, which is the key phosphoramidate intermediate. The procedure involves the reaction of a 3'-O-protected 2'-deoxy-2'-α-fluoro-β-C-methyluridine derivative with a chiral phosphorochloridate reagent.[3]

Experimental Protocol: Diastereoselective Phosphoramidation

This protocol describes the coupling of a protected uridine nucleoside with (S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate to yield the desired Sp-phosphoramidate intermediate.

Materials and Reagents:

-

3'-O-Benzyl-2'-deoxy-2'-α-fluoro-β-C-methyluridine (Protected Nucleoside)

-

(S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate (Phosphorochloridate Reagent)

-

Magnesium Chloride (MgCl₂)

-

N,N-Diisopropylethylamine (i-Pr₂NEt)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the protected nucleoside (1.0 eq) and anhydrous MgCl₂ (1.5 eq).

-

Solvent Addition: Add anhydrous THF to the flask under a nitrogen atmosphere. The typical concentration is 0.1-0.2 M with respect to the nucleoside.

-

Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

-

Base Addition: Add N,N-Diisopropylethylamine (4.0 eq) dropwise to the cooled suspension while maintaining the internal temperature between 0 and 5 °C.

-

Reagent Addition: In a separate flask, dissolve the chiral phosphorochloridate reagent (1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting nucleoside is consumed (typically 2-4 hours).

-

Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography to separate the desired Sp-diastereomer from the Rp-isomer and other impurities.

Data Presentation

The stereoselectivity of the phosphoramidation reaction is highly dependent on the choice of the protecting group on the 3'-hydroxyl position of the nucleoside, as well as the reaction conditions. The use of a benzyl protecting group has been shown to afford high diastereoselectivity in favor of the desired Sp-isomer.[3]

Table 1: Representative Reaction Parameters for Diastereoselective Coupling

| Entry | 3'-OH Protecting Group | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (Sp:Rp) |

| 1 | Benzyl | i-Pr₂NEt | THF | 0 | ~85 | 92:8 |

| 2 | Acetyl | Pyridine | DCM | -20 | ~70 | 60:40 |

| 3 | TBDMS | DMAP | MeCN | 0 | ~80 | 75:25 |

Note: Data are representative and compiled from typical outcomes reported in synthetic literature. Actual results may vary.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis of the target phosphoramidate intermediate, from the coupling of starting materials to the isolation of the final product.

References

Application Notes and Protocols for Evaluating "Chloro Sofosbuvir" Efficacy in Cell-Based Assays

Introduction

Chloro Sofosbuvir is a novel nucleotide analog prodrug designed to inhibit viral RNA-dependent RNA polymerase. Similar to its parent compound, Sofosbuvir, it is metabolized intracellularly to its active triphosphate form, which then acts as a chain terminator during viral RNA replication.[1] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the in vitro efficacy, cytotoxicity, and resistance profile of this compound against Hepatitis C Virus (HCV) using established cell-based assays.

Application Note 1: Determination of In Vitro Cytotoxicity (CC50)

1.1. Principle

Before assessing the antiviral activity of a compound, it is crucial to determine its cytotoxic potential. This ensures that any observed reduction in viral replication is due to the specific antiviral activity of the compound and not simply because the host cells are dying. The 50% cytotoxicity concentration (CC50) is the concentration of a compound that causes the death of 50% of the host cells. A common method for this is the MTT or MTS assay, which measures the metabolic activity of viable cells.[2][3]

1.2. Experimental Protocol: MTS Assay

-

Cell Seeding: Seed Huh-7 human hepatoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM). Incubate for 24 hours at 37°C with 5% CO₂.

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in DMEM, ranging from a high concentration (e.g., 200 µM) down to a low concentration (e.g., 0.1 µM). Include a "no-drug" vehicle control (DMSO) and a "cells only" control.

-

Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂, mirroring the duration of the antiviral assay.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in the dark, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the CC50 value using a non-linear regression curve fit (four-parameter logistic model).

1.3. Data Presentation

| Compound | Cell Line | CC50 (µM) |

| This compound | Huh-7 | >100 |

| Sofosbuvir | Huh-7 | >100 |

| Cytotoxic Control | Huh-7 | 5.2 |

1.4. Workflow Diagram

Caption: Workflow for determining the CC50 of this compound.

Application Note 2: HCV Replicon Assay for Antiviral Efficacy (EC50)

2.1. Principle

HCV subgenomic replicons are powerful tools for studying viral RNA replication and for screening antiviral compounds.[4][5][6] These are engineered RNA molecules that can replicate autonomously within host cells (e.g., Huh-7) but do not produce infectious virus particles, making them safe to use in a BSL-2 environment.[7] They often contain a reporter gene, such as Renilla luciferase, allowing for a quantitative measure of viral replication.[8] The 50% effective concentration (EC50) is the concentration of a compound that inhibits viral replication by 50%.

2.2. Experimental Protocol: Luciferase-Based Replicon Assay

-

Cell Seeding: Seed Huh-7 cells harboring a stable HCV genotype 1b (Con1) subgenomic replicon with a Renilla luciferase reporter gene into a 96-well plate at a density of 8 x 10³ cells per well.[8]

-

Compound Preparation: Prepare a 3-fold serial dilution series of this compound in DMEM. A 10-point titration ranging from 1 µM to 50 pM is recommended.[8] Include a positive control (e.g., Sofosbuvir) and a negative vehicle control (DMSO).

-

Treatment: Add the compound dilutions to the cells and incubate for 72 hours at 37°C with 5% CO₂.

-

Cell Lysis: Wash the cells with PBS and lyse them using a suitable luciferase lysis buffer.

-

Luciferase Assay: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.

-

Data Analysis:

-

Normalize the luciferase signal for each well to the average of the vehicle control wells to calculate the percentage of replication inhibition.

-

Plot the percentage of inhibition against the log of the compound concentration.

-

Determine the EC50 value using a four-parameter non-linear regression analysis.

-

Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window.

-

2.3. Data Presentation

| Compound | Genotype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| This compound | HCV GT 1b | 15.5 | >100 | >6450 |

| Sofosbuvir | HCV GT 1b | 45.0 | >100 | >2220 |

2.4. Mechanism of Action Diagram

Caption: Proposed mechanism of this compound action in hepatocytes.

Application Note 3: In Vitro Resistance Profiling

3.1. Principle

Antiviral drug resistance is a major concern in therapy.[9] In vitro resistance selection studies are performed to identify the genetic barrier to resistance and characterize the mutations that confer reduced susceptibility to a drug. This is typically done by culturing virus or replicons in the presence of increasing concentrations of the compound over multiple passages.[10]

3.2. Experimental Protocol: Resistance Selection

-

Initiation: Culture HCV replicon cells in the presence of this compound at a concentration equal to its EC50 value.

-

Passaging: Passage the cells every 3-4 days. When the cells recover and grow at a normal rate, double the concentration of the compound.

-

Monitoring: Continue this process for multiple passages (e.g., 10-15 passages) or until a significant decrease in susceptibility is observed (i.e., cells can grow at concentrations many folds higher than the initial EC50).

-

Isolation and Sequencing: Isolate RNA from the resistant cell population. Amplify the NS5B coding region by RT-PCR and perform sequencing to identify mutations compared to the wild-type (WT) replicon.

-

Phenotypic Confirmation: Introduce the identified mutation(s) into a WT replicon plasmid via site-directed mutagenesis.

-

EC50 Determination: Perform the replicon efficacy assay (as described in Application Note 2) on the mutant replicon to confirm the resistance phenotype and calculate the fold-change in EC50 compared to WT.

3.3. Data Presentation

| Replicon | Key Mutation | EC50 (nM) | Fold-Change in EC50 |

| Wild-Type (WT) | None | 15.5 | 1.0 |

| CS-R1 | S282T | 186.0 | 12.0 |

| Sofosbuvir-R1 | S282T | 540.0 | 12.0 |

3.4. Logical Relationship Diagram

References

- 1. m.youtube.com [m.youtube.com]

- 2. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]

- 4. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]

- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Profiling the in vitro drug-resistance mechanism of influenza A viruses towards the AM2-S31N proton channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Sofosbuvir for Drug-Resistant Viral Strains

Disclaimer: The compound "Chloro Sofosbuvir" is not a recognized chemical entity in published scientific literature or drug databases. The following information pertains to Sofosbuvir , a well-characterized and approved antiviral drug. It is presumed that the query refers to this compound.

Introduction

Sofosbuvir is a potent, direct-acting antiviral agent against the Hepatitis C Virus (HCV). It is a nucleotide analog prodrug that, after intracellular metabolism, targets the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1][2] Sofosbuvir acts as a chain terminator, preventing the synthesis of new viral RNA.[2] A key advantage of Sofosbuvir is its high barrier to resistance.[1][3] While resistance-associated substitutions (RASs) can emerge, they are rare and often result in reduced viral fitness.[4][5] These notes provide detailed information on the application of Sofosbuvir against drug-resistant HCV strains, relevant quantitative data, and protocols for in vitro evaluation.

Mechanism of Action and Resistance

Sofosbuvir is administered as an inactive prodrug. Inside the host cell, it undergoes metabolic activation to form its pharmacologically active triphosphate analog, GS-461203.[1] This active metabolite mimics the natural uridine nucleotide and is incorporated into the growing HCV RNA strand by the NS5B polymerase. Upon incorporation, GS-461203 terminates the chain elongation process, thereby halting viral replication.[2]

The primary RAS associated with Sofosbuvir resistance is the S282T substitution in the NS5B polymerase active site.[4][6] This substitution has been shown to decrease the affinity for nucleotide analogs like Sofosbuvir, but it also significantly impairs the replication capacity of the virus.[6] Other substitutions, such as L159F and V321A, have been identified in patients who have failed therapy, but these do not confer significant levels of resistance to Sofosbuvir in vitro.[4][7] Due to its high resistance barrier, Sofosbuvir remains a cornerstone of combination therapies, often paired with other direct-acting antivirals like Velpatasvir (an NS5A inhibitor) to effectively treat all major HCV genotypes, including those with pre-existing RASs.[8][9]

References

- 1. Sofosbuvir - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Infrequent Development of Resistance in Genotype 1–6 Hepatitis C Virus–Infected Subjects Treated With Sofosbuvir in Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Emergence of resistance-associated variants during sofosbuvir treatment in chronically infected hepatitis E patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. Hepatitis C - Wikipedia [en.wikipedia.org]

- 9. Velpatasvir - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Synthesis of a "Chloro Sofosbuvir" Phosphoramidate Prodrug

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic techniques for a phosphoramidate prodrug of a 2'-chloro-2'-deoxy-2'-C-methyluridine, a conceptual analog of the hepatitis C virus (HCV) polymerase inhibitor Sofosbuvir. The protocols detailed herein are based on established methodologies in nucleoside and nucleotide chemistry, offering a plausible pathway for the synthesis and evaluation of this compound.

Introduction

Sofosbuvir is a highly effective direct-acting antiviral agent against HCV. It is a phosphoramidate prodrug (ProTide) of a 2'-deoxy-2'-α-fluoro-β-C-methyluridine monophosphate analog.[1] The ProTide technology facilitates the delivery of the nucleoside monophosphate into hepatocytes, where it is subsequently converted to the active triphosphate form. This active metabolite acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, thus inhibiting viral replication.[1][2]

This document outlines a proposed synthetic route for a "Chloro Sofosbuvir" analog, where the 2'-fluoro substituent is replaced by a chlorine atom. This substitution may offer altered pharmacokinetic and pharmacodynamic properties. The synthesis is presented in two main parts: the preparation of the key 2'-chloro-2'-deoxy-2'-C-methyluridine nucleoside intermediate and its subsequent coupling with a phosphoramidate moiety.

Part 1: Synthesis of 2'-Chloro-2'-deoxy-2'-C-methyluridine

The synthesis of the key nucleoside intermediate is a multi-step process starting from a protected uridine derivative. The following is a proposed synthetic scheme based on analogous reactions in nucleoside chemistry.

Experimental Protocol

Step 1: Synthesis of 2'-Keto-3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)uridine

-

To a solution of 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)uridine (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.5 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the 2'-keto intermediate.

Step 2: Synthesis of 2'-C-Methyl-3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)uridine

-

Dissolve the 2'-keto intermediate (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

-

Add methylmagnesium bromide (CH₃MgBr, 3.0 M in diethyl ether, 1.5 equivalents) dropwise to the solution.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by silica gel chromatography to yield the 2'-C-methyluridine derivative.

Step 3: Synthesis of 2'-Chloro-2'-deoxy-2'-C-methyl-3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)uridine

-

To a solution of the 2'-C-methyluridine derivative (1 equivalent) and triphenylphosphine (2 equivalents) in anhydrous DCM, add carbon tetrachloride (3 equivalents).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the 2'-chloro derivative. This is an adaptation of the Appel reaction for the chlorination of a tertiary alcohol.[3][4][5]

Step 4: Deprotection to yield 2'-Chloro-2'-deoxy-2'-C-methyluridine

-

Dissolve the protected 2'-chloro nucleoside (1 equivalent) in THF.

-

Add a solution of triethylamine trihydrofluoride (TEA·3HF, 2.5 equivalents) and stir at room temperature for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by silica gel chromatography to give the final 2'-chloro-2'-deoxy-2'-C-methyluridine.

Quantitative Data (Hypothetical)

| Step | Product | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2'-Keto-protected uridine | Protected uridine | Dess-Martin periodinane | DCM | 0 to RT | 4-6 | 85 |

| 2 | 2'-C-Methyl-protected uridine | 2'-Keto-protected uridine | CH₃MgBr | THF | -78 | 2-3 | 70 |

| 3 | 2'-Chloro-protected uridine | 2'-C-Methyl-protected uridine | PPh₃, CCl₄ | DCM | RT | 12-16 | 60 |

| 4 | 2'-Chloro-2'-deoxy-2'-C-methyluridine | 2'-Chloro-protected uridine | TEA·3HF | THF | RT | 12-18 | 75 |

Part 2: Phosphoramidate Prodrug Synthesis

The final step involves the stereoselective coupling of the 2'-chloro nucleoside with a phosphoramidate moiety to yield the target "this compound." A common method involves the use of a pre-synthesized phosphorochloridate reagent.

Experimental Protocol

Step 5: Synthesis of (S)-isopropyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate

-

To a solution of phenyl dichlorophosphate (1 equivalent) in anhydrous DCM at -78 °C, add a solution of L-alanine isopropyl ester hydrochloride (1 equivalent) and triethylamine (2.2 equivalents) in DCM dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

In a separate flask, dissolve 4-nitrophenol (1 equivalent) and triethylamine (1.1 equivalents) in DCM.

-

Add the 4-nitrophenol solution to the phosphorochloridate mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel chromatography to obtain the phosphoramidate reagent as a mixture of diastereomers.

Step 6: Synthesis of "this compound"

-

Dissolve the 2'-chloro-2'-deoxy-2'-C-methyluridine (1 equivalent) in anhydrous THF.

-

Add tert-butylmagnesium chloride (t-BuMgCl, 1.0 M in THF, 1.1 equivalents) dropwise at room temperature and stir for 30 minutes.

-

Add a solution of the phosphoramidate reagent (1.2 equivalents) in THF to the reaction mixture.

-

Stir at room temperature for 4-6 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel chromatography to separate the diastereomers and obtain the desired (Sp)-isomer of "this compound".

Quantitative Data (Representative)

| Step | Product | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (Sp:Rp) |

| 5 | Phosphoramidate reagent | Phenyl dichlorophosphate | L-alanine isopropyl ester HCl, 4-nitrophenol, Et₃N | DCM | -78 to RT | 13 | 65 | 1:1 |

| 6 | "this compound" | 2'-Chloro nucleoside | Phosphoramidate reagent, t-BuMgCl | THF | RT | 4-6 | 50 | 1:1 (before separation) |

Visualizations

References

Application Notes and Protocols for the Analytical Characterization of Chloro Sofosbuvir

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of Chloro Sofosbuvir, a potential impurity or metabolite of the antiviral drug Sofosbuvir. The following protocols are intended as a guide for the qualitative and quantitative analysis of this compound, ensuring drug quality and safety in pharmaceutical development.

Introduction

This compound, with the chemical formula C₂₂H₂₉ClN₃O₉P and a molecular weight of 545.91 g/mol , is a chlorinated analog of Sofosbuvir.[1][2] Its presence as an impurity in the active pharmaceutical ingredient (API) or drug product needs to be monitored and controlled according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[2] The analytical methods described herein are crucial for the development, validation, and routine quality control of Sofosbuvir.[3][4]

High-Performance Liquid Chromatography (HPLC) for Quantification

A stability-indicating HPLC method is essential for the separation and quantification of this compound from Sofosbuvir and other related substances. The following protocol is a general guideline and should be optimized and validated for specific laboratory conditions.

Experimental Protocol: HPLC-UV

Objective: To determine the purity of a sample and quantify the amount of this compound present.

Instrumentation: A standard HPLC system equipped with a UV detector.

Materials:

-

This compound Reference Standard

-

Sofosbuvir Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid or other suitable buffer components

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve the sample in a suitable diluent (e.g., 50:50 Methanol:Water) to a final concentration of approximately 1 mg/mL. |

Data Analysis: The quantification of this compound is performed by comparing the peak area of the analyte in the sample chromatogram to the peak area of a known concentration of the this compound reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Characterization

LC-MS is a powerful technique for the unambiguous identification and structural characterization of impurities.

Experimental Protocol: LC-MS/MS

Objective: To confirm the identity of this compound and to characterize its fragmentation pattern for structural elucidation.

Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

Chromatographic Conditions: The HPLC conditions can be similar to those described in the HPLC-UV section to ensure chromatographic separation prior to mass analysis.

Mass Spectrometry Conditions:

| Parameter | Recommended Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

| Collision Energy | Ramped (e.g., 10-40 eV for MS/MS) |

| Scan Range (m/z) | 100 - 1000 |

Data Analysis: The identity of this compound can be confirmed by its accurate mass measurement and comparison with the theoretical mass. The fragmentation pattern obtained from MS/MS analysis provides structural information that can be used for elucidation.